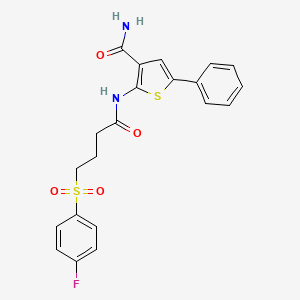
2-溴乙基吡啶-2-甲酰胺
描述
“N-(2-Bromoethyl)pyridine-2-carboxamide” is a pyridine derivative . It is also known as “N-(2-Bromoethyl)picolinamide” and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “N-(2-Bromoethyl)pyridine-2-carboxamide” can be represented by the linear formula C8H9BrN2O . The InChI Code for this compound is 1S/C8H9BrN2O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H,11,12) .Physical And Chemical Properties Analysis
“N-(2-Bromoethyl)pyridine-2-carboxamide” has a molecular weight of 229.08 . It is a solid at room temperature and should be stored at temperatures between 2-8°C .科学研究应用
脲酶抑制
2-溴乙基吡啶-2-甲酰胺: 衍生物已被探索为潜在的脲酶抑制剂。脲酶是一种催化尿素水解为二氧化碳和氨的酶,这是氮循环中的一个关键过程。 脲酶抑制剂因其治疗由尿素分解细菌引起的疾病的潜力而受到关注,例如胃溃疡和十二指肠溃疡,以及在农业应用中减少尿素基肥料的损失 .
分子对接研究
这些化合物已被用于分子对接研究,以了解它们与生物靶标的相互作用。分子对接是一种预测当两个分子结合在一起形成稳定的复合物时,一个分子相对于另一个分子的优选取向的方法。 优选取向的知识反过来可以用于使用计算算法预测两个分子之间的关联强度或结合亲和力 .
动力学研究
动力学研究: 涉及2-溴乙基吡啶-2-甲酰胺衍生物可以提供对反应机理和它们抑制如脲酶等酶的速率的见解。 此信息对于设计更有效的抑制剂和了解它们在生物系统中的行为至关重要 .
ADME 谱分析
这些化合物的ADME(吸收、分布、代谢和排泄)谱对于确定它们作为候选药物的适用性至关重要。 良好的 ADME 谱表明化合物具有适合吸收到血液中、分布到必要组织中、有效代谢和安全地从体内排泄的特性 .
光谱研究
光谱研究: 对于表征化学化合物2-溴乙基吡啶-2-甲酰胺及其衍生物的结构至关重要,可以使用红外(IR)光谱等技术对其进行分析,这可以提供有关存在的功能基团和分子结构的信息 .
晶体结构分析
确定化合物的晶体结构对于理解其物理和化学性质至关重要,2-溴乙基吡啶-2-甲酰胺衍生物可以使用X 射线晶体学进行研究,以阐明它们在固态中的三维排列,这对于药物设计和材料科学应用很重要 .
Hirshfeld 表面分析
Hirshfeld 表面分析: 用于可视化和理解晶体结构中的分子间相互作用。 此分析可以帮助识别稳定2-溴乙基吡啶-2-甲酰胺衍生物晶体结构的相互作用类型,例如氢键,并且可以影响具有所需特性的新化合物的设计 .
密度泛函理论 (DFT) 计算
DFT 计算: 是用于研究分子电子结构的计算量子力学建模方法。 对于2-溴乙基吡啶-2-甲酰胺衍生物,DFT 可以提供对它们的反应性、稳定性和电子性质的见解,这些对于预测这些化合物在不同环境中的行为至关重要 .
安全和危害
“N-(2-Bromoethyl)pyridine-2-carboxamide” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention .
属性
IUPAC Name |
N-(2-bromoethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFVCKFWLXDJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

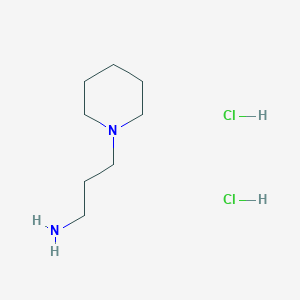

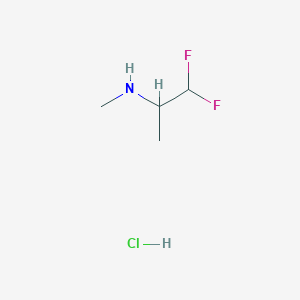
![methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2354836.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((4-fluorophenyl)thio)-N-methylacetamide](/img/structure/B2354839.png)
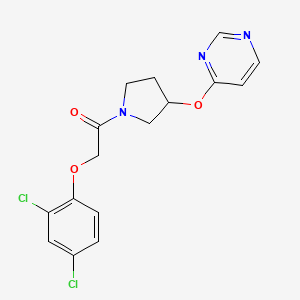
![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354842.png)
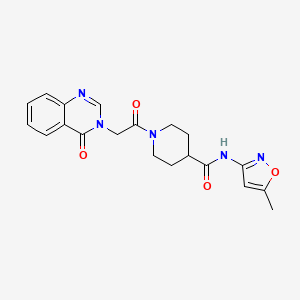
![1-Benzyl-6-fluoro-3-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-7-piperidin-1-ylquinolin-4-one](/img/structure/B2354845.png)
![3-[(4-benzylpiperidin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2354847.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2354852.png)
![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2354853.png)
